Cas no 52047-13-9 (Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate)
Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate
- AG-B-26513
- AK100422
- ANW-70257
- CTK6J1202
- KB-255320
- MolPort-003-993-566
- QC-753
-
- MDL: MFCD09475418
- Inchi: 1S/C6H3Cl2N3O4/c1-15-5(12)2-3(11(13)14)4(7)10-6(8)9-2/h1H3
- InChI Key: QOZVZJLPNJOHFA-UHFFFAOYSA-N
- SMILES: ClC1=C(C(C(=O)OC)=NC(=N1)Cl)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM125542-1g |
methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate |
52047-13-9 | 95% | 1g |
$311 | 2024-07-15 | |
| abcr | AB543889-250 mg |
Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate; . |
52047-13-9 | 250MG |
€306.80 | 2023-04-14 | ||
| abcr | AB543889-1 g |
Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate; . |
52047-13-9 | 1g |
€686.10 | 2023-04-14 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M89980-1g |
Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate |
52047-13-9 | 1g |
¥3822.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M89980-250mg |
Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate |
52047-13-9 | 250mg |
¥1532.0 | 2021-09-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M855112-250mg |
Methyl 2,6-Dichloro-5-nitropyrimidine-4-carboxylate |
52047-13-9 | 95% | 250mg |
2,974.00 | 2021-05-17 | |
| Matrix Scientific | 071121-5g |
Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate, 97% |
52047-13-9 | 97% | 5g |
$1440.00 | 2023-09-06 | |
| TRC | M343675-5mg |
Methyl 2,6-Dichloro-5-nitropyrimidine-4-carboxylate |
52047-13-9 | 5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M343675-10mg |
Methyl 2,6-Dichloro-5-nitropyrimidine-4-carboxylate |
52047-13-9 | 10mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M343675-50mg |
Methyl 2,6-Dichloro-5-nitropyrimidine-4-carboxylate |
52047-13-9 | 50mg |
$ 320.00 | 2022-06-03 |
Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate Suppliers
Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate
Methyl 2,6-Dichloro-5-Nitropyrimidine-4-Carboxylate (CAS No. 52047-13-9)
Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate, with the CAS registry number 52047-13-9, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry and pharmacology due to its unique structural properties and potential applications in drug development and agrochemicals.
The compound's structure consists of a pyrimidine ring system, which is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3 of the ring. The methyl group attached to the carboxylate moiety at position 4 of the pyrimidine ring plays a crucial role in stabilizing the molecule and enhancing its bioavailability. The presence of chlorine atoms at positions 2 and 6, along with a nitro group at position 5, introduces significant electronic effects that influence the compound's reactivity and pharmacokinetic properties.
Recent studies have highlighted the potential of methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate as a lead compound in the development of novel anti-cancer agents. Researchers have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its potential as a targeted therapy for malignancies such as breast, lung, and colorectal cancers.
In addition to its therapeutic applications, methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate has shown promise in agricultural settings as a component of herbicides and fungicides. Its ability to inhibit key enzymes involved in plant metabolism makes it an attractive candidate for controlling invasive species and crop diseases.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrimidine ring followed by successive substitution reactions to introduce the chlorine atoms and nitro group. The final step involves esterification to attach the methyl group to the carboxylic acid moiety.
From an analytical standpoint, methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate can be characterized using various spectroscopic techniques such as UV-vis spectroscopy, IR spectroscopy, and NMR spectroscopy. These methods provide critical insights into the compound's molecular structure and purity.
Recent advancements in computational chemistry have enabled researchers to model the interactions of methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate with various biological targets at an atomic level. These simulations have provided valuable information about the compound's binding affinity and selectivity towards specific proteins and enzymes.
In conclusion, methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate (CAS No. 52047-13-9) represents a versatile compound with wide-ranging applications in both therapeutic and agricultural domains. Its unique chemical structure and functional groups make it an invaluable tool for researchers seeking innovative solutions in drug discovery and crop protection.
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